N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide

Catalog No.
S548031
CAS No.
179237-49-1
M.F
C36H32N4O5
M. Wt
600.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-...

CAS Number

179237-49-1

Product Name

N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide

IUPAC Name

N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide

Molecular Formula

C36H32N4O5

Molecular Weight

600.66

InChI

InChI=1S/C36H32N4O5/c1-36-18-25(44-3)24(38(2)35(43)19-11-5-4-6-12-19)17-26(45-36)39-22-15-9-7-13-20(22)27-29-30(34(42)37-33(29)41)28-21-14-8-10-16-23(21)40(36)32(28)31(27)39/h4-16,24-26,34,42H,17-18H2,1-3H3,(H,37,41)/t24-,25-,26+,34?,36+/m0/s1

InChI Key

WMQSFYBLPAXEDG-VPROBEFOSA-N

SMILES

CC12CC(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CGP52421; CGP-52421; CGP 52421.

Description

The exact mass of the compound CGP52421 is 600.23727 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibitor

    CGP52421 is being studied for its potential to inhibit enzymes called kinases. Kinases play an important role in cell signaling, and abnormal kinase activity can contribute to cancer. By inhibiting kinases, CGP52421 may have the potential to slow or stop the growth of cancer cells. Source: MedChemExpress:

  • FLT3 Inhibitor

    One specific kinase of interest is FMS-like tyrosine kinase-3 (FLT3). Mutations in the FLT3 gene are found in some patients with AML. CGP52421 has been shown to inhibit FLT3 activity in laboratory studies. Source: MedChemExpress:

CGP52421 is a metabolite of midostaurin (PKC412) [, ]. Metabolites are compounds formed by the breakdown of a parent molecule in the body. In this case, CGP52421 is formed when the liver enzyme CYP3A4 breaks down midostaurin []. Midostaurin is a medication used to treat some types of acute myeloid leukemia (AML) [].


Molecular Structure Analysis

CGP52421 shares a similar structure with midostaurin. They both belong to a class of compounds known as kinase inhibitors []. Kinases are enzymes involved in cell signaling pathways. Kinase inhibitors can disrupt these pathways, potentially leading to cell death in cancer cells [].


Chemical Reactions Analysis

The specific chemical reactions involved in the synthesis of CGP52421 are not publicly available. However, we know it is formed through the breakdown of midostaurin by the enzyme CYP3A4 in the liver [].


Physical And Chemical Properties Analysis

There is limited publicly available data on the specific physical and chemical properties of CGP52421.

CGP52421 acts as a FLT3 inhibitor [, ]. FLT3 is a protein that plays a role in the growth and development of blood cells. Mutations in the FLT3 gene are found in some types of AML []. By inhibiting FLT3, CGP52421 may interfere with the growth and survival of AML cells [].

As CGP52421 is a metabolite of an approved drug, it is likely to have similar safety concerns as midostaurin. Midostaurin can cause side effects such as nausea, vomiting, diarrhea, and fatigue []. More research is needed to determine the specific safety profile of CGP52421.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

600.23727

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Yin OQ, Wang Y, Schran H. A mechanism-based population pharmacokinetic model for characterizing time-dependent pharmacokinetics of midostaurin and its metabolites in human subjects. Clin Pharmacokinet. 2008;47(12):807-16. doi: 10.2165/0003088-200847120-00005. PubMed PMID: 19026036.
2: Wang Y, Yin OQ, Graf P, Kisicki JC, Schran H. Dose- and time-dependent pharmacokinetics of midostaurin in patients with diabetes mellitus. J Clin Pharmacol. 2008 Jun;48(6):763-75. doi: 10.1177/0091270008318006. PubMed PMID: 18508951.
3: Illmer T, Thiede HM, Thiede C, Bornhäuser M, Schaich M, Schleyer E, Ehninger G. A highly sensitive method for the detection of PKC412 (CGP41251) and its metabolites by high-performance liquid chromatography. J Pharmacol Toxicol Methods. 2007 Jul-Aug;56(1):23-7. Epub 2007 Feb 23. PubMed PMID: 17395497.
4: Levis M, Brown P, Smith BD, Stine A, Pham R, Stone R, Deangelo D, Galinsky I, Giles F, Estey E, Kantarjian H, Cohen P, Wang Y, Roesel J, Karp JE, Small D. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors. Blood. 2006 Nov 15;108(10):3477-83. Epub 2006 Jul 20. PubMed PMID: 16857987; PubMed Central PMCID: PMC1895426.

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